7-Acetamidoclonazepam is a metabolite of clonazepam, a medication commonly used for its anxiolytic and anticonvulsant properties. This compound is formed through the metabolic pathway of clonazepam, primarily involving the reduction of the nitro group to 7-amino-clonazepam, which is then acetylated to produce 7-acetamidoclonazepam. Understanding this compound is essential for optimizing clonazepam therapy and managing its pharmacokinetics and pharmacodynamics.
7-Acetamidoclonazepam is derived from clonazepam, which is extensively metabolized in the liver. The primary enzymes involved in this metabolism are cytochrome P450 3A4 and N-acetyltransferase 2. The presence of this metabolite can influence the therapeutic effects and side effects of clonazepam treatment, as variations in metabolic pathways can lead to differing plasma concentrations in patients .
7-Acetamidoclonazepam belongs to the class of benzodiazepines, which are characterized by their psychoactive effects. It is classified as a benzodiazepine metabolite and is often studied in the context of pharmacokinetics related to clonazepam therapy.
The synthesis of 7-acetamidoclonazepam occurs through metabolic processes rather than direct chemical synthesis. The pathway begins with clonazepam undergoing nitro-reduction to form 7-amino-clonazepam. This intermediate is then acetylated by acetylation reactions, typically catalyzed by N-acetyltransferase enzymes, leading to the formation of 7-acetamidoclonazepam .
The molecular formula for 7-acetamidoclonazepam is , with a molecular weight of approximately 327.76 g/mol. The compound features a benzodiazepine structure with an acetamido group at the seventh position.
The primary reaction involving 7-acetamidoclonazepam is its formation from 7-amino-clonazepam through an acetylation process. This reaction can be represented as:
This metabolic transformation emphasizes the importance of enzymatic activity in determining drug levels and effects in patients. The efficiency of these reactions can be influenced by genetic variations in metabolic enzymes such as CYP3A4 and NAT2 .
7-Acetamidoclonazepam is primarily used in pharmacological studies related to clonazepam metabolism and therapeutic monitoring. It serves as a reference compound in analytical chemistry for quantifying clonazepam levels and understanding individual variations in drug metabolism due to genetic factors.
Applications include:
Core Structure and Substituents:7-Acetamidoclonazepam (CAS 41993-30-0) is a monochlorinated benzodiazepine metabolite characterized by an acetamido (-NHCOCH₃) group at the C7 position of the diazepine ring. Its core structure comprises a fused benzene and diazepine ring, with a 2-chlorophenyl group at the C5 position and a ketone at C2. The IUPAC name is N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide, reflecting the acetamide substitution on the benzodiazepine scaffold [2] [8].
Stereochemistry and Isomerism:The compound lacks chiral centers and defined stereochemistry, rendering it achiral. This simplifies analytical detection as optical activity or enantiomeric separation is unnecessary. Its planar structure facilitates crystallization, evidenced by a melting point >300°C [8].
Biosynthesis and Metabolic Origin:7-Acetamidoclonazepam forms via sequential metabolism of the parent drug clonazepam:
Identifier | Value |
---|---|
CAS Number | 41993-30-0 |
Molecular Formula | C₁₇H₁₄ClN₃O₂ |
Molecular Weight | 327.76 g/mol |
SMILES | CC(=O)NC₁=CC₂=C(C=C₁)NC(=O)CN=C₂C₃=CC=CC=C₃Cl |
InChI Key | CSSPKOOFFDJUJC-UHFFFAOYSA-N |
UNII | 6431E305BB |
Collision Cross Section (CCS) | [M-H]⁻: 165.38 Ų; [M+H]⁺: 167.74 Ų [2] |
Experimental and Predicted Properties:7-Acetamidoclonazepam is a white crystalline solid with high thermal stability (decomposition >300°C). Key physicochemical parameters include:
Stability and Degradation:The compound is stable at -20°C but susceptible to hydrolytic degradation under extreme pH or elevated temperatures. The acetamido group may undergo enzymatic hydrolysis in biological matrices, reverting to 7-aminoclonazepam [8].
Analytical Detection:Reverse-phase HPLC or LC-MS/MS is used for quantification in biological samples:
Property | Value | Method |
---|---|---|
Melting Point | >300°C | Experimental |
Water Solubility | 0.0394 mg/mL | ALOGPS Prediction |
logP | 2.45 | Chemaxon Prediction |
pKa (Strongest Acidic) | 11.96 | Predicted |
Refractivity | 91.56 m³·mol⁻¹ | Calculated |
Synthesis of Labeled Analogs:Deuterated 7-acetamidoclonazepam derivatives are synthesized via two primary routes:
Analytical and Research Applications:
Challenges and Solutions:
Derivative | Application | Utility |
---|---|---|
7-Acetamidoclonazepam-d₄ | LC-MS/MS internal standard | Corrects for extraction efficiency |
¹³C₆-7-Acetamidoclonazepam | Metabolic flux analysis | Tracks clonazepam degradation pathways |
¹⁵N₂-7-Acetamidoclonazepam | Protein-metabolite interaction studies | Enhances NMR sensitivity |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7